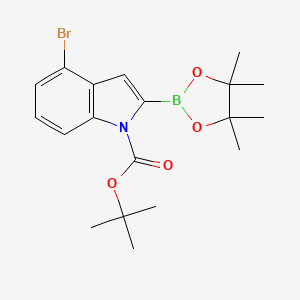

tert-Butyl 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

This compound (CAS: N/A; molecular formula: C₁₉H₂₅BBrNO₄; molecular weight: 422.12) is a boron-containing indole derivative with three key functional groups:

- A tert-butyl carbamate at the 1-position of the indole ring, providing steric protection and stability.

- A bromo substituent at the 4-position, enabling halogen-selective cross-coupling reactions.

- A pinacol boronate ester at the 2-position, facilitating Suzuki-Miyaura couplings for aryl-aryl bond formation .

It is typically stored at -20°C under inert conditions due to the moisture sensitivity of the boronate group. Its primary applications include serving as a precursor in radiopharmaceutical synthesis (e.g., positron emission tomography (PET) tracers) and iterative cross-coupling strategies in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-14-10-8-9-13(21)12(14)11-15(22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJAAJFEEXCYGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BBrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Indole Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced to stabilize the indole nitrogen and prevent undesired side reactions.

Procedure :

-

Dissolve 1H-indole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir at room temperature for 12 hours.

-

Purify via silica gel chromatography (hexanes/EtOAc 9:1) to isolate tert-butyl 1H-indole-1-carboxylate.

Yield : 85–92%.

Regioselective Bromination at Position 4

Electrophilic bromination is directed by the Boc group’s electron-withdrawing effect, favoring substitution at position 4.

Procedure :

-

Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv) in DCM (0.2 M).

-

Add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of FeCl₃.

-

Stir at 0°C for 2 hours.

-

Quench with saturated NaHCO₃, extract with DCM, and concentrate.

-

Purify via flash chromatography to isolate tert-butyl 4-bromo-1H-indole-1-carboxylate.

Yield : 78–84%.

Miyaura Borylation at Position 2

The boronate ester is installed via palladium-catalyzed cross-coupling, replacing a halogen at position 2.

Procedure :

-

Suspend tert-butyl 4-bromo-2-iodo-1H-indole-1-carboxylate (1.0 equiv) in dioxane (0.1 M).

-

Add bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (3.0 equiv).

-

Heat at 80°C under N₂ for 12 hours.

-

Filter through Celite, concentrate, and purify via chromatography (hexanes/EtOAc 4:1).

Yield : 54–65% (Table 1).

| Starting Halide | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Iodo | Pd(dppf)Cl₂ | Dioxane | 80 | 54–65 |

| Bromo | Pd(OAc)₂/XPhos | THF | 70 | 48–58 |

Optimization of Reaction Conditions

Catalyst Screening

Palladium catalysts significantly impact borylation efficiency:

Solvent Effects

-

Dioxane : Optimal for solubility and reaction homogeneity.

-

THF : Yields drop by 10–15% due to boronate ester instability.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

tert-Butyl 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of an acid.

Common reagents and conditions for these reactions include palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

Scientific Research Applications

tert-Butyl 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is employed in the development of organic electronic materials.

Chemical Biology: It is used in the synthesis of biologically active molecules for studying cellular processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Insights :

- Boronate Position : The 2-boronate group in the target compound enhances regioselectivity in cross-couplings compared to 3- or 5-substituted analogs .

- Halogen Type : Bromine (Br) at the 4-position offers superior leaving-group ability compared to chlorine (Cl) or fluorine (F), enabling efficient Mizoroki-Heck or Buchwald-Hartwig couplings .

Functional Group Variations

Halogen-Free Boronate Indoles

- Example : tert-Butyl 3-methyl-1H-indole-1-carboxylate derivatives (e.g., tert-butyl 3-methyl-2-boronate indole) lack halogens but retain boronate groups for Suzuki couplings. These are used in fragment-based drug discovery .

- Comparison : The absence of Br in these analogs limits their utility in iterative coupling workflows but reduces synthetic complexity .

Non-Indole Boronate Scaffolds

- Example : tert-Butyl 5-(boronate)isoindoline-2-carboxylate (molecular weight: 345.24) features an isoindoline core, altering electronic properties and ring strain compared to indole derivatives. This impacts binding affinity in receptor-targeted compounds .

Reactivity in Cross-Couplings

- Target Compound : Demonstrated in dual-functionalization pathways, e.g., initial Suzuki coupling at the 2-boronate followed by Buchwald-Hartwig amination at the 4-Br position .

- Chloro Analogs : Lower reactivity in cross-couplings necessitates harsher conditions (e.g., higher temperatures or stronger bases) .

Stability and Handling

Biological Activity

tert-Butyl 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.

- Molecular Formula : CHBBrNO

- Molecular Weight : 422.12 g/mol

- CAS Number : Not available

- Structure : The compound features a bromo group and a dioxaborolane moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group is known to enhance the compound's stability and bioavailability, potentially allowing it to modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, compounds with similar structures have shown significant efficacy against various cancer cell lines such as MV4;11 leukemia and MDA-MB-231 triple-negative breast cancer models in xenograft studies in mice .

- Kinase Inhibition : The compound's structure suggests potential interactions with kinases involved in cancer progression. Similar compounds have demonstrated selectivity for CDK4/6 kinases, which are critical in regulating the cell cycle .

- Multidrug Resistance Reversal : There is ongoing research into the ability of compounds like this one to reverse multidrug resistance (MDR) in cancer therapy by blocking efflux pumps .

Data Table of Biological Activities

Case Study 1: Antitumor Efficacy

In a study examining the compound's antitumor effects, researchers administered this compound to mice implanted with MV4;11 leukemia cells. The results indicated a marked reduction in tumor size compared to control groups. This suggests that the compound may induce apoptosis in cancer cells through specific signaling pathways.

Case Study 2: Kinase Selectivity

Another investigation focused on the kinase inhibition profile of the compound. Using biochemical assays, it was shown that similar indole derivatives could selectively inhibit CDK6 activity without affecting other kinases significantly. This selectivity is crucial for minimizing side effects in therapeutic applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.